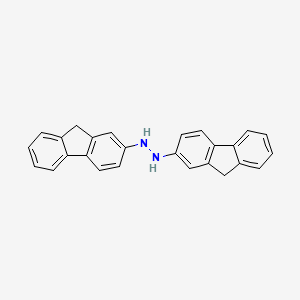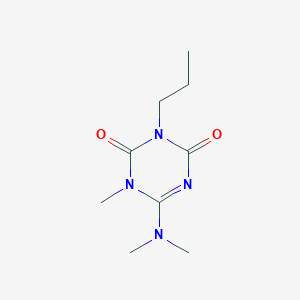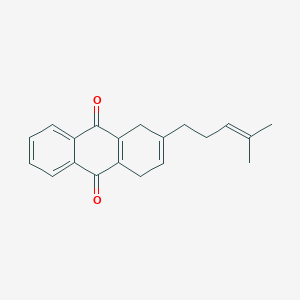
2-(4-Methylpent-3-en-1-yl)-1,4-dihydroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound features a unique structure with a methylpent-3-en-1-yl side chain attached to the anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-methylpent-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is dissolved in DMF, and potassium carbonate is added to the solution. The 4-methylpent-3-en-1-yl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Products may include anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Products may include anthracene derivatives with reduced carbonyl groups.
Substitution: Products may include halogenated or nitrated anthracene derivatives.
科学研究应用
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: The parent compound without the methylpent-3-en-1-yl side chain.
2-(4-Methylpent-3-en-1-yl)anthracene: A similar compound without the dione functionality.
1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with hydroxyl groups.
Uniqueness
2-(4-Methylpent-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to its specific side chain and dione functionality, which confer distinct chemical and biological properties
属性
CAS 编号 |
71307-98-7 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(4-methylpent-3-enyl)-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-10H,5,7,11-12H2,1-2H3 |
InChI 键 |
PIABOMSCKRXHJL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


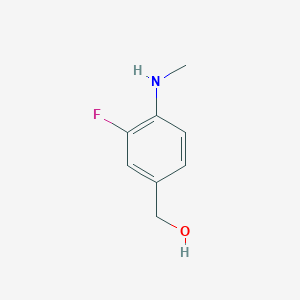
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
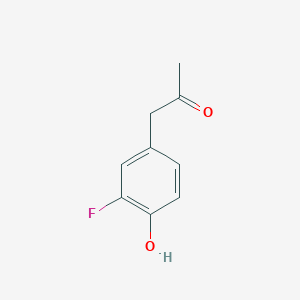
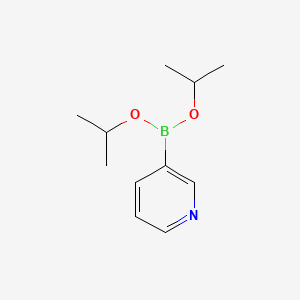
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)

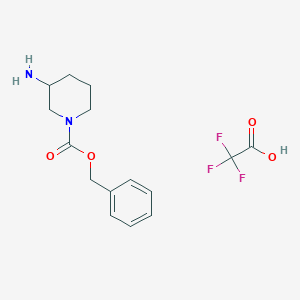
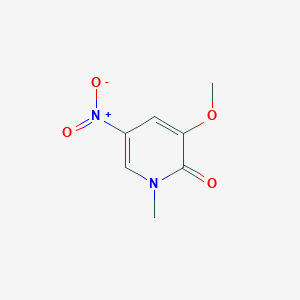
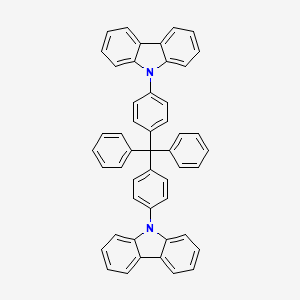
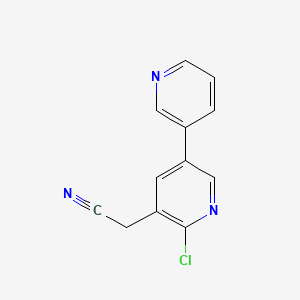
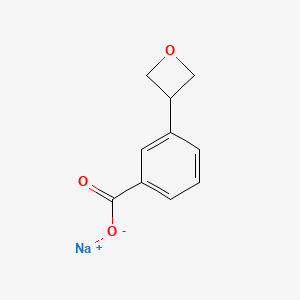
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
